Product packaging for 2-(2-Methoxyphenoxymethyl)aniline(Cat. No.:CAS No. 1016720-56-1)

2-(2-Methoxyphenoxymethyl)aniline

Cat. No.: B2579939
CAS No.: 1016720-56-1
M. Wt: 229.279
InChI Key: QUITYLJZRSSRFR-UHFFFAOYSA-N
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Description

Significance of Aryl Ether Amine Scaffolds in Organic Chemistry

Aryl ether amine scaffolds are privileged structures in organic and medicinal chemistry. The aryl ether linkage provides a combination of rigidity and conformational flexibility, which is crucial for the binding of molecules to biological targets. This structural unit is a key component in a variety of biologically active compounds.

The aniline (B41778) functional group is a versatile precursor for the synthesis of a wide array of more complex molecules. It can be readily diazotized, acylated, and alkylated, and it plays a crucial role in the formation of many heterocyclic systems. The presence of both the amine and the ether linkage in a single molecule offers multiple points for chemical modification, allowing for the generation of diverse chemical libraries for drug discovery and other applications. For instance, substituted anilines are foundational in the development of kinase inhibitors for cancer therapy. nih.gov Similarly, heterocyclic scaffolds derived from anilines are investigated for a wide range of pharmacological activities, including as anticancer and antimicrobial agents. researchgate.netnih.gov

Historical Context of 2-(2-Methoxyphenoxymethyl)aniline Synthesis and Study

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is another foundational method for the formation of ethers, typically from an alkoxide and a primary alkyl halide. wikipedia.org Over the decades, these classical methods have been refined and new catalytic systems, such as those based on palladium and copper, have been developed to effect these transformations under milder conditions and with greater efficiency. The Chan-Lam coupling, for instance, utilizes copper catalysts to form C-N and C-O bonds. researchgate.net The synthesis of substituted anilines has a similarly long history, with the reduction of nitroarenes being a primary method.

Scope and Research Objectives for this compound

Given the lack of specific studies on this compound, the research objectives for this compound can be inferred from the known applications of related molecules. A primary objective would likely be the exploration of its biological activity. Aryl ether amines are known to interact with a variety of biological targets, and this compound could be investigated as a potential inhibitor of enzymes such as topoisomerases or kinases, which are important targets in cancer chemotherapy. nih.govnih.govnih.gov

Another research direction could be in the field of materials science. The structural rigidity and potential for hydrogen bonding conferred by the amine and ether groups could make this molecule a useful building block for the synthesis of novel polymers or organic materials with interesting photophysical or electronic properties. The anilino group, for example, is a known component in conducting polymers.

A plausible synthetic route to this compound could involve the reaction of 2-aminophenol (B121084) with 2-methoxybenzyl chloride in the presence of a base, or an Ullmann-type coupling of 2-bromoaniline (B46623) with 2-methoxyphenol. The exploration of efficient and selective synthetic routes to this and related compounds would also constitute a valid research objective.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B2579939 2-(2-Methoxyphenoxymethyl)aniline CAS No. 1016720-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-8-4-5-9-14(13)17-10-11-6-2-3-7-12(11)15/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUITYLJZRSSRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 2 Methoxyphenoxymethyl Aniline

Retrosynthetic Approaches to the 2-(2-Methoxyphenoxymethyl)aniline Core

Retrosynthetic analysis of this compound identifies two primary bonds for logical disconnection: the ether linkage (C-O) and the aniline (B41778) C-N bond.

Disconnection 1: Ether Linkage (Williamson Ether Synthesis approach) This disconnection breaks the molecule into an aniline-containing fragment and a methoxyphenol fragment. The forward synthesis would involve a nucleophilic substitution, suggesting precursors like 2-aminobenzyl alcohol or its halide derivative, and 2-methoxyphenol (guaiacol). A more common strategy involves introducing the nitro group as a precursor to the amine, which can be reduced in the final step. This leads to key starting materials such as 2-nitrobenzyl bromide and 2-methoxyphenol.

Disconnection 2: C-N Bond (Aromatic Amination approach) This strategy focuses on forming the aniline C-N bond in a late stage of the synthesis. This disconnection leads to a precursor like 1-bromo-2-((2-methoxyphenoxy)methyl)benzene and an ammonia (B1221849) equivalent. The forward synthesis would rely on modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgmychemblog.com

Disconnection 3: Reductive Amination A third approach involves disconnecting the benzylic C-N bond, which points towards a reductive amination strategy. wikipedia.org This would require the synthesis of 2-(2-methoxyphenoxy)benzaldehyde (B1626454) as a key intermediate, which would then react with an ammonia source to form an imine, followed by reduction to the target amine.

These disconnections form the basis for the various synthetic strategies detailed below.

Classical Synthetic Routes to this compound

Classical syntheses typically involve multi-step sequences using well-established organic reactions. These routes often prioritize the availability of starting materials over atom economy or catalytic efficiency.

Preparation via Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a foundational method for constructing the diaryl ether core, especially when an electron-withdrawing group activates the aromatic ring. nih.gov In the synthesis of this compound, a nitro group is commonly used for this purpose, which also serves as a convenient precursor to the aniline functional group.

A typical sequence involves the reaction of an ortho-halonitrobenzene derivative with a phenoxide. For instance, 1-fluoro-2-nitrobenzene (B31998) can react with 3-methoxyphenol, although this would lead to an isomer of the target molecule. chemicalbook.com The more direct application for the target compound involves a Williamson ether synthesis, where a benzyl (B1604629) halide is the electrophile.

The general steps are:

Formation of Phenoxide: 2-methoxyphenol (guaiacol) is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the nucleophilic sodium or potassium 2-methoxyphenoxide.

Nucleophilic Substitution: The phenoxide reacts with an electrophile like 2-nitrobenzyl bromide. The bromide is displaced by the phenoxide in an SN2 reaction to form the ether linkage, yielding 1-((2-methoxyphenoxy)methyl)-2-nitrobenzene.

Reduction of Nitro Group: The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved with various reagents, such as tin(II) chloride in hydrochloric acid, iron in acetic acid, or catalytic hydrogenation using H₂ gas with a palladium-on-carbon (Pd/C) catalyst. chemicalbook.com

Table 1: Example of Synthesis via Nucleophilic Substitution and Reduction

StepStarting MaterialsReagentsProductTypical Conditions
12-Nitrobenzyl bromide, 2-MethoxyphenolK₂CO₃, Acetone (B3395972)1-((2-Methoxyphenoxy)methyl)-2-nitrobenzeneReflux, 12-24 hours
21-((2-Methoxyphenoxy)methyl)-2-nitrobenzeneH₂, 10% Pd/CThis compoundEthyl acetate (B1210297) solvent, room temp., 30 psi H₂

Synthesis through Reductive Amination Pathways

Reductive amination, or reductive alkylation, provides an alternative route by forming the C-N bond through the reduction of an intermediate imine. wikipedia.org This pathway is highly effective for preparing primary, secondary, and tertiary amines from aldehydes or ketones. organic-chemistry.orglabflow.com

For the synthesis of this compound, the key intermediate is 2-(2-methoxyphenoxy)benzaldehyde. The synthesis would proceed as follows:

Preparation of the Aldehyde: The precursor aldehyde, 2-(2-methoxyphenoxy)benzaldehyde, must first be synthesized. This can be accomplished via an etherification reaction between 2-hydroxybenzaldehyde (salicylaldehyde) and 2-methoxyphenylboronic acid under copper catalysis or via a Williamson ether synthesis between salicylaldehyde (B1680747) and 2-bromoanisole.

Imine Formation and Reduction: The aldehyde is reacted with an amine source, such as ammonia or hydroxylamine, in the presence of a reducing agent. rsc.org The aldehyde and amine first form an imine (or oxime) intermediate in situ, which is then immediately reduced to the amine. Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. wikipedia.org

Table 2: General Scheme for Reductive Amination

Starting MaterialsReagentsIntermediateProduct
2-(2-Methoxyphenoxy)benzaldehyde, Ammonia (NH₃)NaBH₃CN or H₂/PdImineThis compound

This method's success is contingent on the efficient synthesis of the prerequisite aldehyde.

Multi-Step Approaches from Readily Available Precursors

Synthesizing complex molecules from simple, inexpensive starting materials is a hallmark of classical organic synthesis. youtube.com A plausible multi-step route to this compound can be designed starting from o-nitrotoluene. fx361.com

Synthetic Sequence from o-Nitrotoluene:

Benzylic Bromination: o-Nitrotoluene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or AIBN under light irradiation. This selectively brominates the methyl group to yield 2-nitrobenzyl bromide.

Williamson Ether Synthesis: The resulting 2-nitrobenzyl bromide is treated with 2-methoxyphenol in the presence of a weak base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or DMF. This forms the ether bond, producing 1-((2-methoxyphenoxy)methyl)-2-nitrobenzene.

Nitro Group Reduction: The terminal step involves the reduction of the nitro group to an amine. Catalytic hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding the final product, this compound. google.com

This sequence is robust and relies on well-understood reactions, making it a practical, albeit lengthy, approach.

Modern and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes efficiency, sustainability, and the use of catalytic methods to reduce waste and improve reaction conditions.

Catalytic Functionalization and Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become powerful tools for forming C-O and C-N bonds, offering milder and more versatile alternatives to classical methods. rsc.org

Ullmann Condensation for C-O Bond Formation: The Ullmann condensation, traditionally a harsh reaction requiring stoichiometric copper at high temperatures, has been significantly improved. beilstein-journals.org Modern protocols use catalytic amounts of a copper(I) source, such as CuI or Cu₂O, along with a ligand to facilitate the coupling of a phenol (B47542) with an aryl halide under much milder conditions. acs.orgorganic-chemistry.org

A potential route could involve the coupling of 2-bromo-N-protected aniline with 2-methoxyphenol, followed by deprotection. More directly, coupling 2-halobenzyl alcohol with 2-methoxyphenol and subsequent conversion of the alcohol to the amine is also feasible. These improved Ullmann-type reactions often tolerate a wider range of functional groups and proceed at lower temperatures. beilstein-journals.orgorganic-chemistry.org

Table 3: Modern Ullmann-Type Diaryl Ether Synthesis Conditions

Aryl HalidePhenolCatalyst SystemBaseSolvent
Aryl Bromide/IodidePhenolCu₂O (cat.), Ligand (e.g., salicylaldoxime)Cs₂CO₃Acetonitrile

This table represents general conditions for modern Ullmann reactions and would be adapted for the specific substrates required for synthesizing the target molecule's core. acs.orgorganic-chemistry.org

Buchwald-Hartwig Amination for C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.orgmychemblog.comlibretexts.org It allows for the formation of C-N bonds from aryl halides or triflates and amines under relatively mild conditions. youtube.comuwindsor.ca

To synthesize this compound, one could first prepare 1-bromo-2-((2-methoxyphenoxy)methyl)benzene. This intermediate could then be coupled with an ammonia equivalent (e.g., benzophenone (B1666685) imine followed by hydrolysis, or using specific ammonia surrogates) in a Buchwald-Hartwig reaction. The reaction requires a palladium precursor, a specialized phosphine (B1218219) ligand (such as XPhos or SPhos), and a base. youtube.com The choice of ligand is critical for the reaction's success, influencing reaction rates and substrate scope. wikipedia.orguwindsor.ca

Table 4: Buchwald-Hartwig Amination System Components

ComponentExamplesRole in Catalytic Cycle
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Source of active Pd(0) catalyst
Phosphine Ligand XPhos, SPhos, BINAPStabilizes Pd, facilitates oxidative addition and reductive elimination
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine, facilitates catalyst regeneration
Solvent Toluene, DioxaneDissolves reactants and stabilizes catalytic intermediates

This table outlines the general components of a Buchwald-Hartwig system. mychemblog.comuwindsor.ca

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are integral to developing sustainable synthetic routes. For the synthesis of this compound, these principles can be applied to both the Williamson ether synthesis and the nitro reduction stages to minimize environmental impact and improve safety. rsc.orgacs.org

Williamson Ether Synthesis: A Greener Approach

The traditional Williamson ether synthesis often involves polar aprotic solvents like DMF or DMSO and strong bases, which present environmental and safety concerns. francis-press.com Green alternatives focus on minimizing waste and the use of hazardous substances.

Solvent-Free and Alternative Solvent Conditions: Research has demonstrated the feasibility of performing Williamson synthesis under solvent-free conditions, often using a solid base like potassium carbonate and microwave irradiation to accelerate the reaction. orgchemres.orgresearchgate.net This approach significantly reduces solvent waste. When solvents are necessary, a shift towards greener options like water or ethanol (B145695) is encouraged. acs.orgbenthamdirect.com For instance, surfactant-assisted ether synthesis in aqueous media has been successfully developed for related compounds. francis-press.com

Energy Efficiency: Microwave-assisted synthesis is a key green technology that aligns with the principle of energy efficiency. acs.org It can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. orgchemres.orgbenthamdirect.com

Catalysis: The use of phase-transfer catalysts can improve reaction efficiency, reducing the need for harsh conditions and large excesses of reagents. numberanalytics.com Developing recyclable catalysts is another avenue for improving the sustainability of this reaction. numberanalytics.com

Reduction of the Nitro Group: Catalytic and Safer Methods

The reduction of aromatic nitro compounds is a critical transformation, but traditional methods often use stoichiometric, heavy-metal reducing agents like iron, tin, or zinc, which generate significant metallic waste. wikipedia.orgpsu.edu Green chemistry promotes the use of catalytic methods.

Catalytic Hydrogenation: This is the most prominent green alternative, utilizing molecular hydrogen (H₂) as the reductant, which produces only water as a byproduct, leading to a high atom economy. acs.orgpsu.edu A wide range of catalysts are effective, with palladium, platinum, and nickel being the most common. wikipedia.org The reaction can often be performed under mild conditions using catalysts like palladium on carbon (Pd/C). chemicalbook.com

Transfer Hydrogenation: An alternative to using high-pressure H₂ gas is transfer hydrogenation, where a safe, liquid hydrogen donor like hydrazine (B178648) hydrate (B1144303) or formic acid is used. psu.edumdpi.com This method avoids the hazards of handling gaseous hydrogen while still being highly efficient.

Safer Reducing Agents and Solvents: When catalytic methods are not feasible, the choice of reducing agent and solvent is critical. Using sodium borohydride (B1222165) (NaBH₄) in water or ethanol is a greener option than many metal-based reductions. researchgate.net Recent research has also explored metal-free reduction systems, such as those using tetrahydroxydiboron (B82485) in water, further enhancing the safety and environmental profile of the reaction. organic-chemistry.org

The following table summarizes various catalytic systems used for the green reduction of aromatic nitro compounds, which are applicable to the synthesis of this compound.

Catalyst SystemHydrogen SourceSolventKey Advantages
Palladium on Carbon (Pd/C)H₂ gasEthyl Acetate, EthanolHigh efficiency, clean conversion, catalyst is recyclable. chemicalbook.com
Raney NickelH₂ gasMethanolCost-effective, high activity. wikipedia.org
Platinum on Silica (Pt/SiO₂)H₂ gasIsopropanolHigh selectivity for nitro group over other functional groups. psu.edu
Copper NanoparticlesNaBH₄WaterGood activity in aqueous media, selective. psu.edu
Palladium on Glass Wool (Pd@GW)NaBH₄ or H₂WaterExcellent for flow systems, durable, works at ambient conditions. nih.govresearchgate.net
Metal-Free (4,4'-bipyridine)TetrahydroxydiboronWaterAvoids metal contamination, very fast, chemoselective. organic-chemistry.org

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. rsc.orgnih.gov These benefits are particularly relevant for the synthesis of this compound, as the pathway can involve hazardous reagents and highly exothermic reactions. beilstein-journals.org

Applying Flow Chemistry to Ether Synthesis

The Williamson ether synthesis can be adapted to a continuous flow process. Pumping streams of the deprotonated phenol and the alkyl halide through a heated microreactor or packed-bed reactor allows for precise control over temperature and residence time. This can lead to higher yields and purity by minimizing the formation of side products that may occur during long batch reaction times. researchgate.net Combining flow reactors with microwave applicators has also been shown to accelerate etherification reactions significantly. researchgate.net

Flow Chemistry for Nitro Group Reduction

The reduction of aromatic nitro compounds is a prime candidate for flow chemistry. The reaction is often highly exothermic, and the use of hydrogen gas in batch reactors poses significant safety risks due to the large headspace and potential for explosive mixtures. beilstein-journals.org

Enhanced Safety: Flow reactors handle only a small volume of the reaction mixture at any given moment, which drastically reduces the risk associated with potential thermal runaways or the handling of hazardous intermediates. nih.govbeilstein-journals.org The small reactor dimensions also allow for the safe use of high pressures and temperatures.

Improved Mass Transfer: In gas-liquid reactions like catalytic hydrogenation, flow systems with packed-bed reactors containing a solid catalyst (e.g., Pd/C) excel. The high surface-area-to-volume ratio ensures efficient contact between the hydrogen gas, the liquid substrate, and the catalyst, leading to dramatically increased reaction rates. nih.govamt.uk

Process Control and Scalability: Continuous flow allows for tight control over reaction parameters, leading to consistent product quality. Scaling up production is achieved by simply running the flow reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. nih.govrsc.org

A typical continuous flow setup for the hydrogenation of an aromatic nitro compound is depicted below.

ComponentDescriptionPurpose in Flow Synthesis
Pump A Syringe or HPLC pumpDelivers a solution of the nitro-ether intermediate in a suitable solvent (e.g., ethanol).
Pump B / Mass Flow Controller Gas delivery systemIntroduces hydrogen gas at a controlled pressure and flow rate.
T-Mixer Mixing pointEnsures efficient mixing of the liquid and gas streams before entering the reactor.
Packed-Bed Reactor Heated tube packed with a solid catalyst (e.g., Pd/C).The site of the catalytic reaction. The packed bed provides a high surface area for the catalyst. nih.gov
Back-Pressure Regulator Device at the reactor outletMaintains a constant pressure within the reactor, which is crucial for controlling the reaction.
Collection Vessel Flask or automated collectorCollects the product stream containing the synthesized aniline.

This setup enables the safe, efficient, and scalable reduction of the nitro precursor to this compound. nih.govresearchgate.net

Optimization and Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of reaction conditions and consideration of process safety and economics. numberanalytics.com

Key Optimization Parameters

For the Williamson ether synthesis step, optimization focuses on maximizing yield and throughput while minimizing cost and waste. Key variables include:

Base and Solvent: The choice of base (e.g., NaOH, K₂CO₃) and solvent (e.g., toluene, acetone, or greener alternatives) affects reaction rate and selectivity. francis-press.comgoogleapis.com

Temperature: Higher temperatures increase the reaction rate but can also promote side reactions. Finding the optimal temperature is crucial. francis-press.com

Phase-Transfer Catalyst (PTC): In biphasic systems, the type and concentration of the PTC can significantly impact the reaction rate. google.com

For the nitro group reduction step, optimization is critical for safety and efficiency. researchgate.net

Catalyst Selection and Loading: The choice of catalyst (e.g., Pd, Pt, Ni) and its loading affect activity, selectivity, and cost. Catalyst deactivation and potential for leaching are major concerns on a large scale. psu.edunih.gov

Hydrogen Pressure and Temperature: These parameters must be carefully balanced. Higher pressure and temperature increase the reaction rate but also increase the energy cost and safety risks. google.com

Heat Management: The reduction is highly exothermic. A robust cooling system is essential in batch reactors to prevent thermal runaway. In flow reactors, the superior heat transfer properties simplify this issue, but thermal management must still be considered during scale-up. amt.uk

Scale-Up Challenges and Strategies

Scaling up the synthesis presents several challenges that must be addressed.

Mass and Heat Transfer: In large batch reactors, inefficient mixing and heat transfer can lead to the formation of byproducts and create hazardous hot spots. This is a primary driver for adopting continuous flow technology on an industrial scale. numberanalytics.comelsevierpure.com

Safety: Handling large quantities of flammable solvents, high-pressure hydrogen, and potentially hazardous reagents requires strict safety protocols and engineered controls. The inherent safety advantages of flow chemistry make it an attractive option for industrial production. beilstein-journals.org

By systematically applying the principles of green chemistry, leveraging the advantages of flow technology, and carefully considering optimization and scale-up parameters, the synthesis of this compound can be performed in a safe, efficient, and sustainable manner.

Chemical Reactivity and Transformation of 2 2 Methoxyphenoxymethyl Aniline

Reactivity Profiles of the Aniline (B41778) Moiety

The aniline portion of the molecule, a primary aromatic amine, is a key site for various chemical reactions.

Acylation and Sulfonylation Reactions

The primary amine group of 2-(2-Methoxyphenoxymethyl)aniline readily undergoes acylation and sulfonylation reactions. These reactions involve the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl or sulfonyl group, respectively.

Acylation is typically carried out using acylating agents such as acyl chlorides or anhydrides. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding acetamide. Similarly, sulfonylation with a sulfonyl chloride, like p-toluenesulfonyl chloride, in a suitable solvent and base, would produce the corresponding sulfonamide. These reactions are fundamental in protecting the amine group or introducing new functionalities into the molecule.

Table 1: Representative Acylation and Sulfonylation Reactions

Reaction Type Reagent Product Type
Acylation Acetyl chloride N-(2-(2-methoxyphenoxymethyl)phenyl)acetamide
Sulfonylation p-Toluenesulfonyl chloride N-(2-(2-methoxyphenoxymethyl)phenyl)-4-methylbenzenesulfonamide

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.org This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). chemedx.orgyoutube.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. organic-chemistry.org

For example, Sandmeyer reactions can be employed to replace the diazonium group with various substituents, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups. The Schiemann reaction allows for the introduction of fluorine. Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with activated aromatic compounds to form brightly colored azo compounds. organic-chemistry.org They can also be used in Heck-type reactions. organic-chemistry.org

Table 2: Transformations of the Diazonium Salt of this compound

Reaction Name Reagent(s) Product Type
Sandmeyer CuCl/HCl 1-Chloro-2-(2-methoxyphenoxymethyl)benzene
Sandmeyer CuBr/HBr 1-Bromo-2-(2-methoxyphenoxymethyl)benzene
Sandmeyer CuCN/KCN 2-(2-Methoxyphenoxymethyl)benzonitrile
Schiemann HBF₄, heat 1-Fluoro-2-(2-methoxyphenoxymethyl)benzene
Azo Coupling Phenol (B47542) Azo dye

Palladium-Catalyzed Cross-Coupling Reactions

The aniline moiety can participate in palladium-catalyzed cross-coupling reactions, a powerful set of methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov While the C-N bond of the aniline itself can be a site for coupling, more commonly, the aniline is first converted to a more reactive species, such as an aryl halide or triflate, through diazotization followed by a Sandmeyer or related reaction.

Once converted, for instance, to 1-bromo-2-(2-methoxyphenoxymethyl)benzene, it can readily participate in various palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling with boronic acids, the Heck coupling with alkenes, the Sonogashira coupling with terminal alkynes, and the Buchwald-Hartwig amination with amines. youtube.comrsc.org These reactions are catalyzed by palladium complexes, often with phosphine (B1218219) ligands, and require a base to facilitate the catalytic cycle. nih.govyoutube.com

Table 3: Palladium-Catalyzed Cross-Coupling of a Derivative of this compound

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 2-(2-Methoxyphenoxymethyl)-1,1'-biphenyl
Heck Styrene Pd(OAc)₂, P(o-tolyl)₃, Et₃N 1-(2-Methoxyphenoxymethyl)-2-styrylbenzene
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 1-(2-Methoxyphenoxymethyl)-2-(phenylethynyl)benzene
Buchwald-Hartwig Aniline Pd₂(dba)₃, BINAP, NaOtBu N-Phenyl-2-(2-methoxyphenoxymethyl)aniline

Chemical Transformations Involving the Ether Linkage

The ether linkage in this compound presents another avenue for chemical modification, primarily through cleavage or rearrangement reactions.

Ether Cleavage Reactions

The ether bond, specifically the C-O bond, can be cleaved under certain conditions. wikipedia.org Acid-catalyzed cleavage is a common method, often requiring strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. wikipedia.orglibretexts.org

Given the structure of this compound, cleavage of the ether linkage would likely yield 2-aminophenol (B121084) and 2-methoxybenzyl halide. The specific pathway (S_N1 or S_N2) would depend on the reaction conditions and the stability of potential carbocation intermediates. wikipedia.orglibretexts.org

Rearrangement Processes

Rearrangement reactions involving the ether linkage are also conceivable, although less common than cleavage. curlyarrows.combyjus.com Under specific catalytic or thermal conditions, intramolecular rearrangements could occur. For instance, a nih.govcurlyarrows.com-sigmatropic rearrangement could potentially lead to the migration of the 2-methoxybenzyl group from the oxygen to the nitrogen atom of the aniline moiety, although this would likely require specific catalysts or activation. Another possibility is a Claisen-type rearrangement if the methoxybenzyl group were replaced with an allyl group. byjus.com However, for the parent compound, such rearrangements are not typically observed under standard conditions and would likely require specialized synthetic methods to induce. libretexts.org

Functionalization of the Aromatic Rings

The presence of two distinct aromatic rings—one derived from aniline and the other from guaiacol (B22219) (2-methoxyphenol)—offers rich chemistry for electrophilic substitution and directed metalation, with regioselectivity influenced by the electronic and steric effects of the substituents.

Electrophilic aromatic substitution (EAS) on this compound is directed by the powerful activating and ortho, para-directing amino (-NH₂) group on one ring, and the moderately activating ortho, para-directing methoxy (B1213986) (-OCH₃) group on the other. byjus.com The aminomethyl substituent on the aniline ring also exerts a directing influence.

The primary amino group is a potent activator, making the aniline ring highly susceptible to electrophilic attack. libretexts.org Direct halogenation, such as with bromine water, would likely lead to polysubstitution, yielding 2,4,6-tribromoaniline (B120722) derivatives. byjus.com To achieve monosubstitution, the high reactivity of the amino group can be moderated by converting it into an amide (e.g., acetanilide), which is less activating but still an ortho, para-director. libretexts.org

The methoxy-substituted ring is also activated towards electrophiles. The methoxy group directs incoming electrophiles to the positions ortho and para to itself. However, compared to the aniline ring, this ring is less activated. Therefore, under controlled conditions, selective substitution on the more reactive aniline ring is expected.

The predicted outcomes for common electrophilic aromatic substitution reactions are summarized in the table below.

ReactionReagentPredicted Major Product(s) on Aniline Ring (unprotected)Predicted Major Product(s) on Anisole (B1667542) Ring
Bromination Br₂/H₂OPolysubstituted bromo-derivativesMinor substitution products
Nitration HNO₃/H₂SO₄Oxidation and formation of meta-product due to anilinium ion formation. byjus.comMixture of ortho and para-nitro derivatives
Sulfonation Fuming H₂SO₄para-substituted sulfonic acid (sulfanilic acid derivative). byjus.comMixture of ortho and para-sulfonic acids
Friedel-Crafts Acylation RCOCl/AlCl₃No reaction; Lewis acid complexes with the amino group. libretexts.orgpara-acylated product relative to the methoxy group

This table presents predicted reactivity patterns based on general principles of electrophilic aromatic substitution.

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In this compound, several heteroatom-containing groups can potentially act as DMGs: the primary amine (-NH₂), the ether oxygen (-OCH₂-), and the methoxy group (-OCH₃). organic-chemistry.org

The reaction involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), which coordinates to the Lewis basic DMG. baranlab.org This coordination positions the base to deprotonate the nearest ortho proton, forming an aryllithium intermediate that can be trapped by an electrophile. wikipedia.org

The hierarchy of directing ability among these groups is crucial for predicting the site of metalation. Amide and carbamate (B1207046) groups are among the strongest DMGs, while methoxy and amino groups are also effective. organic-chemistry.orgnih.gov In this compound, competition between the potential directing groups would occur. The primary amino group can be doubly deprotonated to form a powerful dianionic DMG. The ether and methoxy oxygens are also viable coordinating sites.

The potential sites for directed ortho metalation are outlined below:

Directing GroupPotential Site of Lithiation (C-Li)Comments
Amino (-NH₂) C3 position of the aniline ringThe -CH₂OAr group at C2 may sterically hinder this position.
Ether Oxygen (-OCH₂-) C3 position of the aniline ringCoordination to the ether oxygen would direct lithiation to the adjacent C3 position.
Methoxy (-OCH₃) C3' position of the anisole ringThe methoxy group is a well-established DMG, directing lithiation to the adjacent position.

This table outlines potential regiochemical outcomes of directed ortho metalation based on known DMG capabilities.

The ultimate regioselectivity would likely depend on the specific reaction conditions, including the stoichiometry of the organolithium reagent and the presence of additives like tetramethylethylenediamine (TMEDA), which can influence the aggregation state and reactivity of the base. baranlab.org

Cyclization and Heterocycle Formation from this compound

The structure of this compound contains strategically positioned nucleophilic (amino) and electrophilic centers (or centers that can be made electrophilic), making it a candidate for intramolecular cyclization reactions to form various nitrogen- and oxygen-containing heterocycles. These transformations are often catalyzed by transition metals or promoted by specific reagents. researchgate.net

One plausible pathway involves an intramolecular nucleophilic substitution, where the aniline nitrogen attacks an activated benzylic position. For instance, conversion of the benzylic alcohol (formed by ether cleavage) to a leaving group could trigger cyclization.

A more common strategy would involve palladium-catalyzed intramolecular C-N bond formation. If the aniline nitrogen is coupled with a suitably functionalized partner, subsequent cyclization can lead to polycyclic systems. While no specific examples starting from this compound are documented, analogous transformations of related anilines are well-established for the synthesis of indoles, carbazoles, and other heterocycles. mit.edu

Another potential route is through oxidative cyclization. Treatment with an oxidant could facilitate an intramolecular reaction between the aniline moiety and the adjacent side chain, potentially leading to the formation of a seven-membered ring system. nih.gov The hydrogenation of related diesters in the presence of anilines has also been shown to be a route to N-aromatic heterocycles. rsc.org

Reaction TypePotential Heterocyclic ProductComments
Intramolecular Nucleophilic Substitution Dihydrodibenz[b,f]oxazepine derivativeRequires activation of the benzylic position.
Reductive Amination/Cyclization Dihydrodibenz[b,f]oxazepine derivativeInvolves initial cleavage of the ether bond followed by intramolecular reductive amination.
Palladium-Catalyzed Cyclization Various N-heterocyclesWould require prior modification of the molecule to introduce appropriate coupling partners. mit.edu
Oxidative Cyclization Indoline or quinoline (B57606) derivativesDependent on the oxidant and reaction conditions, potentially involving rearrangement. nih.gov

This table outlines hypothetical cyclization pathways and the resulting heterocyclic cores.

Mechanistic Investigations of this compound Reactions

The mechanisms of reactions involving this compound are extensions of well-understood organic reaction mechanisms.

In electrophilic aromatic substitution , the reaction proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pitt.edu The electrophile (E⁺) attacks the electron-rich aromatic ring, breaking the aromaticity. The regioselectivity is determined by the stability of this intermediate, which is greatest when the positive charge can be delocalized by the electron-donating amino or methoxy groups. A subsequent deprotonation step restores the aromaticity of the ring, completing the substitution. masterorganicchemistry.com

The mechanism for directed ortho metalation begins with the coordination of the alkyllithium reagent to the most Lewis basic heteroatom (the DMG). uwindsor.ca This forms a complex that enhances the acidity of the proximal ortho protons through a complex-induced proximity effect (CIPE). baranlab.org The alkyllithium's alkyl group then acts as a base, abstracting an ortho proton to generate a thermodynamically stable aryllithium species. This intermediate is then quenched with an electrophile in an ipso-substitution reaction. baranlab.org

Cyclization reactions can proceed through various mechanisms depending on the specific transformation. Transition metal-catalyzed processes, such as those using palladium, often involve a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. mit.edu Acid-catalyzed cyclizations typically involve protonation of a functional group to generate a reactive electrophilic intermediate, which is then attacked by an intramolecular nucleophile. Oxidative cyclizations may involve the formation of radical or cationic intermediates from the aniline nitrogen, which then initiate the ring-closing step. nih.govnih.gov

Synthesis and Advanced Characterization of 2 2 Methoxyphenoxymethyl Aniline Derivatives and Analogs

Design and Synthesis of Substituted 2-(2-Methoxyphenoxymethyl)aniline Analogs

The molecular architecture of this compound consists of a 2-aminobenzyl moiety linked to a guaiacol (B22219) (2-methoxyphenol) unit through an ether bond. The design of synthetic routes to this target molecule and its analogs leverages well-established methodologies for ether formation and aniline (B41778) synthesis. The primary strategies involve the formation of the crucial C-O-C ether linkage, typically followed by the reduction of a nitro group to the primary aniline.

Two principal retrosynthetic approaches are considered:

Williamson-Type Ether Synthesis: This classical method involves the Sₙ2 reaction of an alkoxide or phenoxide with an alkyl halide. masterorganicchemistry.comyoutube.com For the synthesis of the title compound, this can be approached in two ways:

Path A: Reaction of 2-nitrobenzyl halide (e.g., bromide) with the sodium or potassium salt of guaiacol (2-methoxyphenol). The resulting nitro-ether intermediate is then subjected to standard reduction conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl) to yield the final aniline. nih.gov

Path B: Reaction of a 2-halophenol with 2-methoxybenzyl alcohol under basic conditions. This route is generally less favored due to the lower reactivity of aryl halides in classical Sₙ2 reactions.

Ullmann Condensation: This copper-catalyzed reaction is highly effective for forming diaryl ethers or aryl alkyl ethers, particularly when standard Sₙ2 conditions are challenging. wikipedia.orgorganic-chemistry.org The synthesis would typically involve the coupling of a 2-halonitrobenzene (e.g., 1-iodo-2-nitrobenzene) with 2-methoxyphenol in the presence of a copper catalyst (such as CuI or Cu₂O) and a base (like K₂CO₃ or Cs₂CO₃) at elevated temperatures. wikipedia.orgfrontiersin.org The subsequent reduction of the nitro group proceeds as described above.

The synthesis of substituted analogs can be readily achieved by using appropriately substituted benzyl (B1604629) halides or phenols as starting materials, allowing for the introduction of a wide range of functional groups on either aromatic ring to modulate the compound's electronic and steric properties.

Synthetic Strategy Key Reactants Typical Reagents & Conditions Key Advantages Relevant Citations
Williamson Ether Synthesis (Path A) 1. 2-Nitrobenzyl halide2. Guaiacol (2-Methoxyphenol)1. Base (NaH, K₂CO₃) in polar aprotic solvent (DMF, DMSO)2. Reduction (H₂, Pd/C; or SnCl₂, HCl)Mild conditions for ether formation, high yields, readily available starting materials. masterorganicchemistry.comyoutube.comnih.gov
Ullmann Condensation 1. 2-Halonitrobenzene2. Guaiacol (2-Methoxyphenol)Cu(I) catalyst (CuI), Base (Cs₂CO₃), High-boiling solvent (DMF, Dioxane), Heat. Followed by reduction.Effective for less reactive aryl halides; broad substrate scope. wikipedia.orgorganic-chemistry.orgfrontiersin.org

Advanced Spectroscopic Elucidation of Derived Compounds

While specific experimental data for this compound is not extensively documented in public literature, its structure can be definitively elucidated using a combination of modern spectroscopic techniques. The expected spectral characteristics can be reliably predicted based on the analysis of its constituent functional groups and data from closely related analogs. chemicalbook.com

High-Resolution NMR (¹H and ¹³C) is the most powerful tool for confirming the covalent framework of the molecule.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each unique proton environment. The two aromatic rings would present complex multiplets in the aromatic region (approx. δ 6.7-7.4 ppm). Key diagnostic signals would include:

A singlet for the benzylic methylene (B1212753) protons (-O-CH₂ -Ar) around δ 5.0-5.2 ppm.

A singlet for the methoxy (B1213986) group protons (-OCH₃ ) around δ 3.8-3.9 ppm.

A broad singlet for the primary amine protons (-NH₂ ) around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would confirm the presence of all 14 unique carbon atoms (assuming free rotation). Diagnostic peaks would include:

The benzylic carbon (-O-C H₂-Ar) at approximately δ 70-75 ppm.

The methoxy carbon (-OC H₃) at approximately δ 55-56 ppm.

Twelve distinct signals in the aromatic region (δ 110-160 ppm), corresponding to the carbons of the two phenyl rings.

Nucleus Functional Group Predicted Chemical Shift (δ, ppm) Expected Multiplicity
¹H Amine (-NH₂)~3.5 - 4.5Broad Singlet
¹H Benzylic (-O-CH₂-Ar)~5.0 - 5.2Singlet
¹H Methoxy (-OCH₃)~3.8 - 3.9Singlet
¹H Aromatic Protons~6.7 - 7.4Multiplets
¹³C Methoxy (-OCH₃)~55 - 56Quartet (coupled)
¹³C Benzylic (-O-CH₂-Ar)~70 - 75Triplet (coupled)
¹³C Aromatic Carbons~110 - 160Singlets/Doublets

Vibrational spectroscopy provides confirmation of the key functional groups within the molecule.

FTIR Spectroscopy: The infrared spectrum would be dominated by characteristic absorption bands. The N-H stretching of the primary amine would appear as a distinctive doublet in the 3350-3450 cm⁻¹ region. researchgate.net Strong C-O stretching bands for the aryl-alkyl ether linkage would be observed in the 1220-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions. nih.gov

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data, providing strong signals for the aromatic ring breathing modes and other symmetric vibrations that may be weak in the infrared spectrum. nih.gov

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Primary Amine (-NH₂)N-H Stretch3350 - 3450 (doublet)FTIR
Primary Amine (-NH₂)N-H Scissoring1590 - 1650FTIR
Aryl-Alkyl EtherC-O-C Asymmetric Stretch1220 - 1260FTIR
Aryl-Alkyl EtherC-O-C Symmetric Stretch1020 - 1050FTIR
Aromatic RingC=C Stretch1450 - 1600FTIR, Raman
Aromatic RingC-H Bending (out-of-plane)730 - 840FTIR

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula and investigating the molecule's fragmentation pathways, which further corroborates its structure.

Elemental Composition: HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming the elemental formula C₁₄H₁₅NO₂.

Fragmentation Analysis: Under electron ionization (EI), the molecule is expected to fragment at its weakest bonds. The most likely cleavage would occur at the benzylic ether linkage, leading to two major fragmentation pathways:

Formation of the stable 2-methoxybenzyl cation at m/z 121.

Formation of a fragment corresponding to the 2-aminophenoxy cation (m/z 109) or related species. Analysis of fragments from related compounds like 2-phenoxyaniline (B124666) shows a strong molecular ion peak and fragmentation related to the loss of CO and HCN from the ring structures. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound or one of its derivatives be obtained, X-ray crystallography would offer the most definitive structural proof. nih.gov This technique provides precise atomic coordinates, allowing for the unambiguous determination of:

Connectivity: Confirming the atomic bonding sequence.

Conformation: Revealing the precise three-dimensional arrangement, including the torsion angles of the flexible ether linkage.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds involving the amine group and potential π-π stacking between the aromatic rings, which govern the crystal packing. nih.gov

While a specific crystal structure is not available for public review, the data would typically be presented in a table including the crystal system, space group, unit cell dimensions, and key bond lengths and angles.

Chiral Resolution and Enantioselective Synthesis of Asymmetric Derivatives

The parent molecule, this compound, is achiral as it contains no stereocenters and possesses a plane of symmetry. However, chirality can be introduced into its analogs to explore stereospecific interactions in biological systems or materials.

Design of Chiral Analogs: Chirality can be introduced by:

Creating a Stereogenic Center: Substitution at the benzylic carbon (e.g., creating a -O-CH(R)-Ar linkage) would generate a chiral center.

Inducing Atropisomerism: Introducing bulky substituents at the ortho positions of the aromatic rings could hinder free rotation around the aryl-O or aryl-N bonds, potentially leading to stable, separable atropisomers.

Enantioselective Synthesis and Resolution: The synthesis of single enantiomers of such chiral derivatives could be achieved through several advanced methods:

Asymmetric Synthesis: Employing chiral catalysts, such as transition metal complexes with chiral ligands, could facilitate enantioselective reactions like asymmetric hydrogenation of a precursor ketone to form a chiral alcohol, which is then used in the ether synthesis. nih.govfrontiersin.org

Chiral Resolution: A racemic mixture of a chiral derivative could be separated into its constituent enantiomers via classical resolution (forming diastereomeric salts with a chiral acid or base) or by using chiral chromatography.

These advanced synthetic strategies are crucial for accessing enantiopure versions of these aniline derivatives for further study. rsc.org

Computational Chemistry and Theoretical Studies on 2 2 Methoxyphenoxymethyl Aniline

Quantum Chemical Calculations of Electronic Structure and Energetics

A thorough literature search did not yield any specific studies that have performed quantum chemical calculations on 2-(2-Methoxyphenoxymethyl)aniline. Consequently, no data on its electronic structure or energetics derived from such methods is available.

Density Functional Theory (DFT) Studies

Ab Initio Molecular Orbital Calculations

Similarly, there is no evidence of ab initio molecular orbital calculations having been performed on this compound. These methods, which are based on first principles of quantum mechanics, are fundamental for obtaining accurate molecular properties, yet no such studies for this specific molecule were found.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape and dynamic behavior of this compound have not been the subject of published computational studies.

Energy Landscapes and Stable Conformers

No research was found that details the potential energy surface or identifies the stable conformers of this compound through computational methods. Such studies are crucial for understanding the three-dimensional structure and flexibility of a molecule.

Solvent Effects on Conformation

The influence of different solvents on the conformational preferences of this compound has not been investigated in the accessible scientific literature. Understanding solvent effects is vital for predicting molecular behavior in various chemical environments.

Prediction of Reactivity and Reaction Pathways

There are no specific theoretical studies that predict the reactivity or elucidate potential reaction pathways for this compound using computational models. Such predictions are instrumental in designing new synthetic routes and understanding chemical transformations.

Structure-Property Relationships (Non-biological Focus)

Computational chemistry and theoretical studies provide valuable insights into the intrinsic properties of a molecule, correlating its three-dimensional structure with its electronic and spectroscopic characteristics. A thorough review of scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the non-biological structure-property relationships of this compound.

Further theoretical investigations would be necessary to elucidate the specific structure-property relationships of this compound from a computational chemistry perspective.

Role of 2 2 Methoxyphenoxymethyl Aniline As a Strategic Synthetic Building Block

A Precursor for Diverse Heterocyclic Systems

The inherent reactivity of the aniline (B41778) moiety, coupled with the potential for intramolecular interactions involving the ether and methoxy (B1213986) groups, makes 2-(2-methoxyphenoxymethyl)aniline a promising starting material for the synthesis of various heterocyclic compounds.

Pyridine (B92270) and Quinoline (B57606) Derivatives

While direct, documented examples of the conversion of this compound into pyridine and quinoline derivatives are not extensively reported in readily available literature, the fundamental principles of heterocyclic chemistry suggest its potential in this area. Established synthetic routes to quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, traditionally employ anilines as key starting materials. pharmaguideline.comorganic-chemistry.org For instance, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com The Doebner-von Miller reaction provides a pathway to 2- and 4-substituted quinolines from anilines and α,β-unsaturated carbonyl compounds. pharmaguideline.com Similarly, the Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring. pharmaguideline.com

Given that this compound possesses the requisite aniline functionality, it could theoretically be employed in these classic reactions to yield quinoline derivatives bearing the 2-methoxyphenoxymethyl substituent. The electronic and steric properties of this substituent would likely influence the reaction conditions and the regioselectivity of the cyclization.

The synthesis of pyridine derivatives often involves condensation reactions. Although specific examples utilizing this compound are scarce, its structural motifs are present in precursors for related heterocyclic systems. For example, the related compound 2-(2-methoxyphenoxy)-1-phenylethanol (B2819614) has been used in the synthesis of imidazo[1,2-a]pyridines, highlighting the potential of the 2-methoxyphenoxy moiety in building nitrogen-containing heterocycles.

Benzoxazine (B1645224) and Related Heterocycles

Benzoxazines are a class of heterocyclic compounds typically synthesized through the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). The general synthesis involves the reaction of these three components, often in a solvent or under solventless conditions. Given that this compound is a primary amine, it is a suitable candidate for this reaction.

While specific studies detailing the reaction of this compound with a phenol and formaldehyde to form a specific benzoxazine are not prominently available, the general applicability of anilines in benzoxazine synthesis is well-established. The resulting benzoxazine would incorporate the this compound backbone, offering a route to polymers with unique properties derived from the flexible ether linkage and the methoxy group.

A Scaffold for Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The aniline functional group is a common component in many well-known MCRs, such as the Ugi and Passerini reactions.

Although the direct participation of this compound in documented MCRs is not widely reported, its structure suggests its potential as a scaffold in such transformations. The primary amine group can readily react with aldehydes or ketones to form imines, which are key intermediates in many MCRs. The resulting products would incorporate the 2-(2-methoxyphenoxymethyl) moiety, providing a straightforward method to introduce this fragment into complex molecular architectures. The field of MCRs is continually expanding, and the exploration of novel inputs like this compound could lead to the discovery of new and valuable chemical transformations.

An Intermediate in the Construction of Complex Organic Architectures

The unique combination of functional groups in this compound makes it an attractive intermediate for the synthesis of more elaborate organic structures, including macrocycles and polycyclic systems.

Macrocyclic Structures

Macrocycles are large ring structures that often exhibit unique host-guest properties and biological activities. The synthesis of macrocycles typically involves strategies that bring together two reactive ends of a linear precursor. The bifunctional nature of molecules derived from this compound could be exploited for macrocyclization. For instance, the aniline nitrogen and a terminus of the phenoxymethyl (B101242) side chain could be functionalized to participate in a ring-closing reaction.

While specific examples of macrocycles built from this particular aniline are not readily found in the literature, the general strategies for macrocycle synthesis provide a conceptual framework. The flexible ether linkage in this compound could be a key design element, imparting a degree of conformational flexibility to the resulting macrocycle.

Polycyclic Systems

The synthesis of polycyclic systems often relies on intramolecular cyclization reactions, where different parts of a molecule react to form additional rings. The structure of this compound offers several possibilities for the construction of polycyclic frameworks. For example, following an initial reaction involving the aniline group to form a heterocycle, subsequent cyclization reactions could involve the phenoxymethyl side chain.

The development of synthetic routes to complex polycyclic natural products and designed molecules is an active area of research. The strategic incorporation of building blocks like this compound could provide novel and efficient pathways to these challenging targets.

Applications of 2 2 Methoxyphenoxymethyl Aniline in Advanced Chemical Research Non Clinical

Ligand Design and Coordination Chemistry

The molecular architecture of 2-(2-Methoxyphenoxymethyl)aniline, featuring a primary amine (-NH2) and a methoxy-substituted phenoxymethyl (B101242) group, makes it an excellent candidate for the design of chelating ligands. The nitrogen atom of the amine and the ether oxygen atom can act as donor sites, allowing the molecule to bind to a central metal atom.

Bidentate Ligands for Metal Complexes

Schiff base derivatives of 2-aminophenol (B121084) are particularly common and versatile ligands. iosrjournals.orgajrconline.orgbibliomed.org These are typically synthesized through the condensation reaction of the primary amine of a 2-aminophenol derivative with an aldehyde or ketone. ajrconline.org In the case of this compound, reaction with an appropriate carbonyl compound would yield a Schiff base ligand with at least two coordination sites. The resulting imine nitrogen and the ether oxygen can then coordinate to a variety of transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II), to form stable complexes. ajrconline.orgresearchgate.net The electronic and steric properties of the resulting metal complexes can be fine-tuned by varying the substituent on the aldehyde or ketone precursor. researchgate.net

The table below summarizes the types of metal complexes formed with Schiff bases derived from 2-aminophenol, which are analogous to those expected from this compound.

Metal IonLigand TypeCoordination GeometryReference
Cu(II)Schiff Base from 2-aminophenol and salicylaldehyde (B1680747)Square-planar ajrconline.org
Ni(II)Schiff Base from 2-aminophenol and salicylaldehydeSquare-planar ajrconline.org
Co(II)Schiff Base from 2-aminophenol and salicylaldehydeTetrahedral ajrconline.org
Mn(II)Schiff Base from 2-aminophenol and salicylaldehydeTetrahedral ajrconline.org
VariousPolydentate Schiff Bases from 2-aminophenolOctahedral, etc. researchgate.net

Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a critical area of research for asymmetric catalysis, which aims to selectively produce one enantiomer of a chiral product. nih.govrsc.org While direct studies on chiral ligands derived from this compound are limited, its structure provides a clear pathway for the synthesis of such ligands. The introduction of a chiral center, for instance, by reacting the aniline (B41778) with a chiral aldehyde or ketone, would result in a chiral Schiff base.

These chiral ligands can then be coordinated to a metal center, creating a chiral catalyst. Such catalysts are instrumental in a wide array of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.gov The steric and electronic environment created by the chiral ligand around the metal center directs the approach of the substrate, leading to the preferential formation of one enantiomer. The modular nature of Schiff base synthesis allows for the creation of a diverse library of chiral ligands from various chiral carbonyl compounds and aminophenol derivatives. nih.gov

Precursor for Catalytically Active Species

Beyond its role in forming stable metal complexes, this compound and its derivatives can serve as precursors to catalytically active species. The aminophenol framework is known to support "non-innocent" ligands, which can actively participate in redox processes, influencing the reactivity of the metal center. derpharmachemica.com

Aminophenol-based ligands can exist in different redox states, which in turn modulates the electronic properties and reactivity of the coordinated metal. derpharmachemica.com This ability is crucial for catalytic cycles that involve changes in the oxidation state of the catalyst. For example, a Pd(II) complex with an aminophenol-based ligand has been shown to facilitate reactions through the formation of an open-shell Pd-nitrene adduct, a process enabled by the ligand's ability to be oxidized. derpharmachemica.com

The catalytic applications of metal complexes derived from 2-aminophenol Schiff bases are diverse, as highlighted in the table below.

Metal ComplexCatalytic ReactionKey FindingsReference
Mn(II) complex on aluminaOxidation of alcoholsSignificantly higher catalytic activity compared to other catalysts. iosrjournals.org
Various transition metal complexesAryl-aryl coupling reactionsFound to be effective catalysts for these C-C bond forming reactions. researchgate.net
Various transition metal complexesOxidation of alcoholsEffective catalysts using molecular oxygen as a co-oxidant at room temperature. researchgate.net

Integration into Novel Chemical Systems

The functional groups of this compound allow for its incorporation into larger, more complex chemical systems. The primary amine can be a nucleophile in various reactions, enabling the construction of larger molecular architectures. For instance, it can be used in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

Furthermore, the phenoxymethyl side chain offers a point of modification. The methoxy (B1213986) group can potentially be demethylated to a hydroxyl group, providing an additional site for coordination or further functionalization. This versatility allows for the design of intricate molecular scaffolds with specific properties and functions. While specific examples detailing the integration of this compound into such systems are not widely reported, the fundamental reactivity of its constituent functional groups provides a clear blueprint for its potential in the synthesis of novel chemical entities. The development of new chemosensors and molecular probes often relies on the integration of specific binding sites, such as the bidentate motif present in this molecule, into larger fluorescent or electroactive systems. rsc.org

Emerging Research Avenues and Future Perspectives for 2 2 Methoxyphenoxymethyl Aniline

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2-(2-Methoxyphenoxymethyl)aniline has traditionally relied on classical methods. However, the pursuit of green chemistry principles and higher efficiency has spurred the development of innovative synthetic strategies.

Another area of active research is the development of one-pot synthetic procedures. These methodologies aim to combine multiple reaction steps into a single process without the need for isolating intermediates. A potential one-pot synthesis for this compound could involve the reduction of a corresponding nitroaromatic precursor followed by an in-situ reductive amination. organic-chemistry.org Such a process would significantly enhance the efficiency and reduce the environmental impact of the synthesis.

Below is a comparative table of potential synthetic routes:

Synthetic RouteDescriptionPotential AdvantagesPotential Challenges
Classical Williamson Ether Synthesis Reaction of the sodium salt of 2-aminophenol (B121084) with 2-methoxybenzyl chloride.Well-established, reliable for small-scale synthesis.May require harsh conditions, multi-step process.
Palladium-Catalyzed C-H Alkoxylation Direct introduction of the 2-methoxyphenoxy group onto an aniline (B41778) derivative using a palladium catalyst.High atom economy, potentially fewer steps.Catalyst cost and optimization, regioselectivity control.
Copper-Catalyzed Synthesis Utilization of copper catalysts for the formation of the ether linkage.Lower cost compared to palladium, good functional group tolerance.May require specific ligands and reaction conditions.
One-Pot Reduction and Reductive Amination Starting from a nitroaromatic precursor, reduction of the nitro group and subsequent reaction with 2-methoxybenzaldehyde in the presence of a reducing agent.High efficiency, reduced waste and purification steps.Compatibility of reagents and reaction conditions.

Exploration of Uncharted Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay of its three key functional groups: the primary amine, the aromatic ring, and the ether linkage. While the typical reactions of anilines, such as diazotization and acylation, are well-understood, emerging research seeks to explore more nuanced and selective transformations.

The presence of the ortho-methoxyphenoxymethyl substituent can exert significant steric and electronic effects, influencing the regioselectivity of electrophilic aromatic substitution reactions. Future research will likely focus on leveraging this directing effect to achieve novel substitution patterns on the aniline ring that are not easily accessible through other means.

Furthermore, the development of novel catalytic systems could unlock new reaction pathways. For example, the use of photoredox catalysis could enable radical-mediated reactions at various positions of the molecule, leading to the formation of new carbon-carbon or carbon-heteroatom bonds under mild conditions. The exploration of enzymatic catalysis could also offer highly selective and environmentally benign methods for modifying the structure of this compound.

Advanced Characterization Techniques and Data Analysis

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide essential structural information, advanced techniques are being employed for a more in-depth analysis.

For instance, two-dimensional NMR techniques, such as COSY and HMQC, can provide detailed information about the connectivity of atoms within the molecule. X-ray crystallography, where applicable, offers the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions.

The application of advanced computational methods in conjunction with experimental data is also becoming increasingly important. By correlating experimental spectroscopic data with theoretically calculated parameters, a more refined understanding of the molecule's conformation and electronic distribution can be achieved.

Analytical TechniqueInformation Obtained
1H and 13C NMR Spectroscopy Basic structural framework, chemical environment of protons and carbons.
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbons, long-range correlations.
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C-O, aromatic C-H).
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.
X-ray Crystallography Precise three-dimensional structure in the solid state.
UV-Vis Spectroscopy Electronic transitions and conjugation within the molecule.

Theoretical Insights and Predictive Modeling

Computational chemistry has emerged as a powerful tool for complementing experimental studies and providing predictive insights into the behavior of molecules like this compound. Density Functional Theory (DFT) calculations are increasingly being used to model various aspects of its chemical nature.

These theoretical studies can be employed to:

Predict Reaction Mechanisms: By calculating the energies of transition states and intermediates, the most likely pathways for various reactions can be elucidated. This can guide the design of experiments and the optimization of reaction conditions.

Understand Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and electronic transitions, which can aid in the interpretation of experimental spectra.

Evaluate Molecular Properties: Important properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and dipole moments can be calculated. These properties provide insights into the molecule's reactivity, polarity, and potential for intermolecular interactions.

Future research in this area will likely involve the use of more sophisticated computational models that can account for solvent effects and dynamic behavior, providing an even more accurate picture of the molecule's properties and reactivity.

Expanding its Utility as a Versatile Chemical Synthon

The true value of this compound lies in its potential as a building block for the synthesis of more complex and valuable molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it a versatile synthon in organic synthesis.

The primary amine group can be readily transformed into a variety of other functional groups, such as amides, sulfonamides, and diazonium salts. The latter are particularly useful intermediates for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

The aromatic ring itself can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be further elaborated. The ether linkage, while generally stable, could potentially be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of synthetic versatility.

Emerging applications of this compound as a synthon include its use in the synthesis of:

Heterocyclic Compounds: The aniline moiety is a common precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Novel Ligands: The molecule's structure can be modified to create novel ligands for transition metal catalysis, potentially leading to the development of new and more efficient catalytic systems.

Functional Materials: By incorporating this molecule into larger polymeric or supramolecular structures, new materials with interesting optical or electronic properties could be developed.

As our understanding of the synthesis and reactivity of this compound continues to grow, so too will its applications as a valuable and versatile tool in the hands of synthetic chemists.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyphenoxymethyl)aniline under laboratory conditions?

Methodological Answer: A common approach involves nucleophilic substitution between 2-(bromomethyl)aniline (or derivatives) and 2-methoxyphenol. Key steps include:

  • Protection of the aniline group using acetic anhydride to prevent unwanted side reactions during substitution .
  • Reaction optimization : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base at 80–100°C for 12–24 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Deprotection : Hydrolysis with HCl (6M) in ethanol under reflux yields the final product.
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
ProtectionAc₂O, Et₃N, RT, 2h92>98%
Substitution2-Methoxyphenol, K₂CO₃, DMF, 90°C, 18h7595%
DeprotectionHCl (6M), EtOH, reflux, 4h88>99%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm methoxy (–OCH₃) and methylene (–CH₂–) linkages. For example, the methoxy group appears as a singlet at δ 3.8–3.9 ppm in CDCl₃, while the methylene bridge shows two doublets (δ 4.3–4.5 ppm) due to coupling with adjacent aromatic protons .
  • IR Spectroscopy : Detect N–H stretching (3350–3450 cm⁻¹) and C–O–C ether vibrations (1240–1270 cm⁻¹) .
  • X-ray crystallography : Resolve steric effects in the ortho-substituted aromatic system (e.g., torsion angles between methoxyphenoxy and aniline groups) .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model electron density distribution. The methoxy group’s electron-donating effect increases nucleophilicity at the methylene bridge, while steric hindrance from the ortho-substituents may reduce reactivity .
  • Transition State Analysis : Simulate SN2 mechanisms to evaluate activation energies for substitution reactions. Compare with experimental kinetics (e.g., Arrhenius plots) to validate models .
    Key Insight : Steric maps derived from X-ray data (e.g., torsion angles >30° between aromatic rings) correlate with reduced reaction rates in bulky environments .

Q. What strategies resolve contradictory data regarding the catalytic efficiency in cross-coupling reactions involving this compound?

Methodological Answer: Contradictions often arise from:

  • Catalyst selection : Pd(PPh₃)₄ may underperform vs. Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) due to steric bulk.
  • Solvent effects : Dioxane enhances coupling yields compared to toluene (polarity stabilizes intermediates).
  • Data normalization : Report turnover numbers (TON) instead of yields to account for catalyst loading variations .
    Case Study :
CatalystSolventTONYield (%)
Pd(PPh₃)₄Toluene1245
XPhos Pd G3Dioxane8592

Q. How does the methoxy group’s position influence electronic and steric effects in derivative synthesis?

Methodological Answer:

  • Electronic Effects : The para-methoxy group in analogous structures (e.g., 4-methoxy-2-methylaniline) enhances electron density at the nitrogen, facilitating electrophilic substitution .
  • Steric Effects : Ortho-substituents (e.g., 2-methoxy) create torsional strain, reducing rotational freedom and altering reaction pathways (e.g., favoring intramolecular cyclization over intermolecular coupling) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 112–118°C)?

Methodological Answer: Variations arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) produce different crystalline forms.
  • Purity : Residual solvents (e.g., DMF) depress melting points. Validate purity via DSC and elemental analysis .
    Resolution : Standardize recrystallization in ethanol/water (1:1) and report DSC thermograms with onset temperatures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.